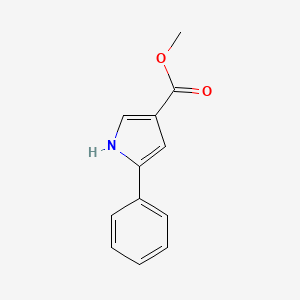
Methyl 5-phenyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-phenyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound features a phenyl group attached to the pyrrole ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 5-phenyl-1H-pyrrole-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions . The reaction mixture is then concentrated under reduced pressure, and the residue is purified by flash chromatography using a hexane:ethyl acetate mixture as the diluent .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-phenyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-phenyl-1H-pyrazole-3-carboxylate: Similar structure but contains a pyrazole ring instead of a pyrrole ring.
Methyl 5-phenyl-1H-indole-3-carboxylate: Contains an indole ring, which is a fused ring system with different chemical properties.
Uniqueness
Methyl 5-phenyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. The presence of the phenyl group and the ester functionality also contributes to its distinct chemical behavior.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
methyl 5-phenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-7-11(13-8-10)9-5-3-2-4-6-9/h2-8,13H,1H3 |
InChI-Schlüssel |
ROAGFDOAWDRMBK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CNC(=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


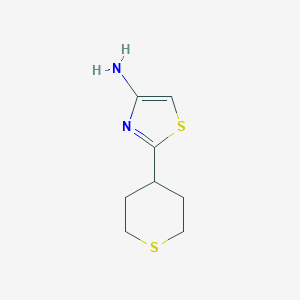
![10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13138243.png)
![1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138250.png)
![1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138257.png)
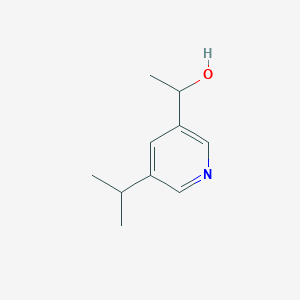


![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)
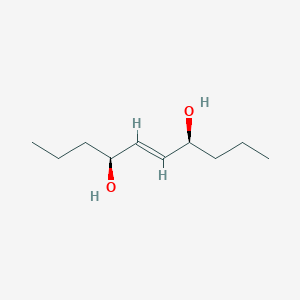
![4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13138320.png)
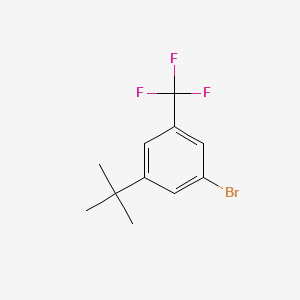
![2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)
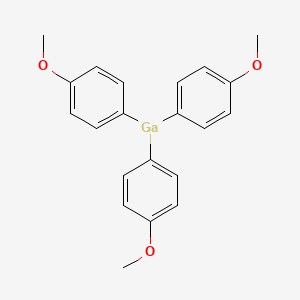
![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)
